molecular formula C19H23NO3 B3946562 2,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzamide

2,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzamide

Cat. No. B3946562
M. Wt: 313.4 g/mol
InChI Key: PRYLIKPIDNXNRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzamide (DMPB) is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been found to have various biological activities.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzamide is not fully understood, but it is believed to involve the inhibition of NF-κB signaling pathway and the activation of the p38 MAPK pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. The activation of NF-κB is known to be involved in the pathogenesis of various diseases, including cancer and inflammatory disorders. This compound has been found to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. In addition, this compound has been shown to activate the p38 MAPK pathway, which is involved in the regulation of apoptosis and cell differentiation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the modulation of oxidative stress, the regulation of cell cycle progression, and the induction of autophagy. This compound has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, this compound has been found to induce G1 phase cell cycle arrest and to inhibit the proliferation of cancer cells. This compound has also been shown to induce autophagy, a process by which cells recycle damaged or unnecessary cellular components.

Advantages and Limitations for Lab Experiments

2,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzamide has several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. This compound has been found to have low toxicity in animal models, with no significant adverse effects observed at doses up to 200 mg/kg. This compound is also highly soluble in water and organic solvents, which makes it easy to prepare solutions for in vitro and in vivo experiments. In addition, the synthesis of this compound is relatively simple and can be performed using standard laboratory equipment.
One limitation of this compound is its relatively low potency compared to other benzamide derivatives. This compound has been found to have IC50 values in the micromolar range for most of its biological activities, which may limit its use in certain applications. Another limitation is the lack of clinical data on the safety and efficacy of this compound in humans, which may limit its potential for therapeutic use.

Future Directions

For the study of 2,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzamide include the development of more potent analogs, the investigation of its pharmacokinetic properties, and the exploration of its therapeutic potential in various diseases.

Scientific Research Applications

2,4-dimethoxy-N-(1-methyl-3-phenylpropyl)benzamide has been extensively studied for its biological activities, including anti-inflammatory, analgesic, and antitumor properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and to reduce the expression of COX-2 in macrophages. This compound has also been shown to have a significant analgesic effect in animal models of acute and chronic pain. In addition, this compound has been found to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

2,4-dimethoxy-N-(4-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-14(9-10-15-7-5-4-6-8-15)20-19(21)17-12-11-16(22-2)13-18(17)23-3/h4-8,11-14H,9-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYLIKPIDNXNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646976
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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